Methyl 2-fluoro-6-sulfamoylbenzoate is synthesized from its precursor, 2-fluoro-6-sulfamoylbenzoic acid, through an esterification process. The compound is classified under the following categories:
The synthesis of methyl 2-fluoro-6-sulfamoylbenzoate typically involves the following steps:
Methyl 2-fluoro-6-sulfamoylbenzoate has a molecular formula of and a molecular weight of approximately 229.25 g/mol. The structural representation can be described using the following identifiers:
CC1=C(C(=CC=C1)S(=O)(=O)N)C(=O)OCThe molecular structure features a benzoate backbone with a fluorine atom at the second position and a sulfamoyl group at the sixth position.
Methyl 2-fluoro-6-sulfamoylbenzoate can participate in several chemical reactions:
The mechanism of action for methyl 2-fluoro-6-sulfamoylbenzoate primarily relates to its biochemical interactions in biological systems. The sulfamoyl group can interact with enzymes involved in amino acid metabolism or serve as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNO4S |
| Molecular Weight | 229.25 g/mol |
| IUPAC Name | Methyl 2-fluoro-6-sulfamoylbenzoate |
| InChI Key | YIXNAACRZYUQQA-UHFFFAOYSA-N |
Methyl 2-fluoro-6-sulfamoylbenzoate has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2